2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Overview
Description
“2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a chemical compound with the CAS Number: 915924-07-1 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 2-amino-6-isobutyl-5-methyl [1,2,4]triazolo [1,5-a]pyrimidin-7-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N5O/c1-5(2)4-7-6(3)12-10-13-9(11)14-15(10)8(7)16/h5,7H,3-4H2,1-2H3, (H3,11,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is room temperature and 28C .Scientific Research Applications
Binding to HIV TAR RNA
AIT-082 has been investigated for its pharmacological activity caused by binding to HIV TAR RNA. This interaction could interfere with the HIV replication cycle, presenting a potential strategy for HIV treatment by targeting the virus’s genetic material.
Each of these applications demonstrates the versatility of 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL in scientific research, with potential impacts across various fields of medicine and pharmacology. The compound’s diverse functionalities make it a valuable subject for further study and development .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors for various enzymes like rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit certain enzymes, which suggests that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound might affect pathways related to inflammation, hypoxia, and cell proliferation .
Pharmacokinetics
The compound’s molecular weight (22126) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might have anti-inflammatory, anti-hypoxic, and anti-proliferative effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of chemical compounds .
properties
IUPAC Name |
2-amino-5-methyl-6-(2-methylpropyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-5(2)4-7-6(3)12-10-13-9(11)14-15(10)8(7)16/h5H,4H2,1-3H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHSHTZVOJNAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651105 | |
Record name | 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL | |
CAS RN |
915924-07-1 | |
Record name | 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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